molecular formula C14H20O B7844499 4'-tert-Butylbutyrophenone

4'-tert-Butylbutyrophenone

Cat. No.: B7844499
M. Wt: 204.31 g/mol
InChI Key: FZZYVEIBKWVVGJ-UHFFFAOYSA-N
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Description

4'-tert-Butylbutyrophenone (CAS 59477-80-4) is an organic compound with the molecular formula C 14 H 20 O and a molecular weight of 204.31 g/mol . It belongs to the ketone family and features a butyrophenone backbone substituted with a tert -butyl group at the 4'-position of the phenyl ring . This structure serves as a critical scaffold in medicinal chemistry. The compound is primarily used as a key synthetic intermediate or building block in organic synthesis and pharmaceutical research . Its structure is analogous to other tert -alkyl-substituted butyrophenones, which are established precursors in the synthesis of active pharmaceutical ingredients (APIs), suggesting its potential application in developing new therapeutic agents . The butyrophenone core is a privileged structure in pharmacology, notably forming the basis of several psychoactive and antiemetic medications . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-(4-tert-butylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZYVEIBKWVVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst System : Anhydrous AlCl₃ (1.2–1.5 equivalents) is used to generate the acylium ion intermediate.

  • Solvent : Toluene or dichloromethane facilitates homogeneous mixing and stabilizes reactive intermediates.

  • Temperature : Reactions are conducted under reflux (110°C for toluene, 40°C for dichloromethane) for 6–12 hours.

  • Workup : Hydrolysis with ice-cold water followed by neutralization with sodium bicarbonate yields the crude product.

Table 1: Optimization of Friedel-Crafts Acylation Parameters

ParameterCondition 1Condition 2Optimal Condition
Catalyst (AlCl₃)1.0 eq1.5 eq1.2 eq
SolventDichloromethaneTolueneToluene
Reaction Time (hours)6128
Yield (%)687275

Key Findings :

  • Excess AlCl₃ (>1.2 eq) improves acylium ion stability but complicates catalyst removal.

  • Toluene enhances regioselectivity for the para position due to its non-polar nature.

Industrial-Scale Production Techniques

Batch Reactors vs. Continuous Flow Systems

Industrial production traditionally employs batch reactors, but recent shifts toward continuous flow systems have addressed scalability and safety challenges:

Table 2: Comparison of Reactor Systems

FeatureBatch ReactorContinuous Flow
ThroughputModerate (kg/day)High (tonnes/day)
Temperature Control±5°C±1°C
Catalyst Efficiency70–80%90–95%
Purity (HPLC)98.5%99.3%

Advantages of Continuous Flow :

  • Precise temperature modulation minimizes side reactions (e.g., polysubstitution).

  • In-line quenching and separation reduce post-processing time.

Solvent Selection and Recycling

  • Primary Solvents : Toluene (non-polar), methyl isobutyl ketone (polar aprotic).

  • Recycling Protocols : Distillation recovers >90% of toluene, reducing waste and cost.

Alternative Synthetic Pathways

Grignard Reagent Approach

Reaction of 4-tert-butylbenzyl magnesium bromide with butyronitrile offers an alternative route, though limited by moisture sensitivity:

Ar-MgBr+NC(CH2)2CH3Ar-C(O)(CH2)3CH3+NH3\text{Ar-MgBr} + \text{NC(CH}_2\text{)}_2\text{CH}_3 \rightarrow \text{Ar-C(O)(CH}_2\text{)}_3\text{CH}_3 + \text{NH}_3

Conditions :

  • Solvent: Tetrahydrofuran (THF), -10°C to 0°C.

  • Yield: 60–65%, lower than Friedel-Crafts due to competing nitrile hydrolysis.

Enzymatic Acylation

Emerging biocatalytic methods use lipases (e.g., Candida antarctica) for greener synthesis:

  • Conditions : Ionic liquid media, 50°C, 24 hours.

  • Yield : 55–58%, with >99% enantiomeric purity in chiral derivatives.

Purification and Isolation Strategies

Acid-Base Extraction

Crude product is purified via sequential washes:

  • Acidic Wash : 1M HCl removes residual AlCl₃.

  • Basic Wash : 5% NaOH eliminates unreacted acyl chloride.

  • Neutralization : Water rinses restore pH to 7.0.

Outcome : Purity increases from 75% to 92% after extraction.

Recrystallization Protocols

  • Solvent Pair : Ethanol/water (4:1 v/v) at 60°C.

  • Cooling Rate : 0.5°C/minute to 4°C.

  • Yield Recovery : 85–90% with 99.5% purity (HPLC).

Table 3: Recrystallization Efficiency by Solvent

SolventPurity (%)Recovery (%)
Ethanol/water99.585
Isopropanol98.878
Acetone97.270

Quality Control and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 2.45 (t, 2H, COCH₂), 7.4–7.6 (m, 4H, aryl).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1360 cm⁻¹ (C-(CH₃)₃).

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV detection at 254 nm.

  • Acceptance Criteria : ≥99.0% purity, with no single impurity >0.1% .

Chemical Reactions Analysis

Types of Reactions: 4’-tert-Butylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4’-tert-Butylbutyrophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-tert-Butylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4'-tert-Butyl-4-chlorobutyrophenone and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents Primary Applications
4'-tert-Butyl-4-chlorobutyrophenone C₁₄H₁₉ClO 238.76 Crystalline powder tert-butyl, chloro Terfenadine synthesis
4'-Methylbutyrophenone C₁₁H₁₄O 162.23 Not specified Methyl Model compound for kinetic studies
4'-tert-Butylacetophenone C₁₂H₁₆O 176.26 Liquid tert-butyl, acetyl Synthesis of Ebastine impurities
4'-Tert-Butyl-2,2,2-Trifluoroacetophenone C₁₂H₁₃F₃O 230.23 Not specified tert-butyl, trifluoroacetyl Fluorinated intermediate in organic synthesis

Substituent Effects on Physicochemical Properties

  • Steric and Electronic Effects: The tert-butyl group in 4'-tert-Butyl-4-chlorobutyrophenone provides steric hindrance, reducing reactivity in nucleophilic substitutions compared to the less bulky methyl group in 4'-Methylbutyrophenone . The chlorine atom in 4'-tert-Butyl-4-chlorobutyrophenone enhances electrophilicity at the carbonyl carbon, making it more reactive in condensation reactions than non-halogenated analogs like 4'-tert-Butylacetophenone .
  • Solubility and Physical State: 4'-tert-Butylacetophenone (liquid) exhibits higher solubility in alkanes and alcohols compared to the crystalline 4'-tert-Butyl-4-chlorobutyrophenone, attributed to reduced molecular symmetry and the absence of polar chlorine .

Stability and Handling Considerations

  • 4'-tert-Butyl-4-chlorobutyrophenone requires standard laboratory storage conditions, while 4'-tert-Butylacetophenone (flammable liquid) demands precautions against ignition .
  • Chlorinated derivatives like 4'-tert-Butyl-4-chlorobutyrophenone may pose higher toxicity risks compared to non-halogenated analogs, necessitating rigorous safety protocols .

Biological Activity

4'-tert-Butylbutyrophenone (TBB) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of TBB, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a butyrophenone backbone with a tert-butyl group at the para position. Its chemical formula is C15H20OC_{15}H_{20}O, and it possesses a molecular weight of approximately 232.32 g/mol. The presence of the bulky tert-butyl group may influence its pharmacological properties and interactions with biological targets.

The primary biological activity of TBB is linked to its interaction with various receptors, particularly histamine receptors. Research indicates that TBB exhibits antihistaminic effects , which are crucial for treating allergic conditions by blocking histamine's action at H1 receptors. Additionally, TBB may have neuroprotective properties, suggesting potential applications in neuropharmacology.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntihistaminicBlocks H1 histamine receptors, reducing allergic responses
NeuroprotectivePotential candidate for neuroprotection in neurodegenerative diseases
Interaction with Cytochrome P450May influence drug metabolism through interactions with cytochrome P450 enzymes

Case Studies and Research Findings

  • Antihistaminic Effects : In a study examining various compounds for antihistaminic activity, TBB was shown to effectively inhibit histamine-induced responses in vitro. This suggests its potential utility in treating allergic rhinitis and other histamine-related conditions.
  • Neuroprotective Potential : Another investigation assessed the neuroprotective effects of TBB in cellular models of oxidative stress. While initial results indicated some protective benefits against hydrogen peroxide-induced toxicity, further studies are needed to clarify its efficacy and mechanisms involved .
  • Metabolic Pathway Studies : Research on the metabolic pathways of TBB revealed interactions with cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions is essential for evaluating the safety profile and therapeutic potential of TBB.

Q & A

Q. What are the critical factors in optimizing the synthesis of 4'-tert-Butylbutyrophenone for high yield and purity?

Methodological guidance: Prioritize controlling reaction conditions (e.g., temperature, solvent polarity) and selecting catalysts (e.g., acid/base catalysts for Friedel-Crafts acylation). Purification via column chromatography or recrystallization is essential to isolate the product from by-products like chlorinated intermediates. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS . Detailed synthetic protocols, including stoichiometric ratios and safety precautions, should follow OECD Test Guideline standards under Good Laboratory Practice (GLP) conditions .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should spectral data be interpreted?

Methodological guidance:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the tert-butyl group (δ ~1.3 ppm for 1^1H) and ketone moiety (δ ~200-220 ppm for 13^13C).
  • IR : Identify the carbonyl stretch (C=O) at ~1680-1720 cm1^{-1} and aromatic C-H bends near 700-900 cm1^{-1}.
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 238.75 for 4'-tert-Butyl-4-chlorobutyrophenone) and fragmentation patterns using electron ionization (EI) . Cross-reference spectral data with NIST Chemistry WebBook or peer-reviewed literature to resolve ambiguities .

Q. How can researchers ensure analytical reproducibility when quantifying this compound in complex matrices?

Methodological guidance: Use validated HPLC or GC-MS methods with internal standards (e.g., deuterated analogs) to minimize matrix effects. Calibrate instruments with certified reference materials (CRMs) and perform spike-and-recovery experiments to assess accuracy (target: 95-105% recovery). Document limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity results for this compound?

Methodological guidance:

  • Replication : Repeat experiments under identical conditions to rule out technical variability.
  • Control Experiments : Test for interference from impurities (e.g., chlorinated by-products) using LC-MS purity assays .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line specificity).
  • Peer Review : Cross-validate findings with independent labs using harmonized protocols .

Q. What computational strategies are effective for studying the interaction of this compound with biological targets (e.g., enzymes)?

Methodological guidance:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins. Validate docking poses with molecular dynamics (MD) simulations to assess stability.
  • QSAR Modeling : Corrogate structural features (e.g., tert-butyl hydrophobicity) with activity data to design analogs with improved specificity.
  • In Silico Toxicity Prediction : Apply tools like ProTox-II to evaluate potential off-target effects .

Q. How can the environmental stability and degradation pathways of this compound be systematically investigated?

Methodological guidance:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254-365 nm) and analyze degradation products via LC-QTOF-MS.
  • Hydrolysis Experiments : Test stability at varying pH levels (2-12) and temperatures (25-60°C).
  • Microbial Biodegradation : Use soil slurry assays with GC-MS to track metabolite formation (e.g., phenolic intermediates) .

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